

CAS number and molecular weight of Acetylastragaloside.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Acetylastragaloside**

Cat. No.: **B11933030**

[Get Quote](#)

Acetylastragaloside: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylastragaloside I, a key active saponin derived from *Astragalus membranaceus*, is a molecule of significant interest in the pharmaceutical and biomedical research fields. This technical guide provides a comprehensive overview of its chemical properties, and biological activities, with a focus on its anti-inflammatory and neuroprotective mechanisms. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Chemical and Physical Properties

Acetylastragaloside I is a triterpenoid saponin characterized by a complex cycloartane-type aglycone structure. Its chemical properties are fundamental to its pharmacokinetic and pharmacodynamic profiles.

Property	Value	Reference
CAS Number	84687-47-8	[1] [2]
Molecular Formula	C47H74O17	[2]
Molecular Weight	911.08 g/mol	[2]

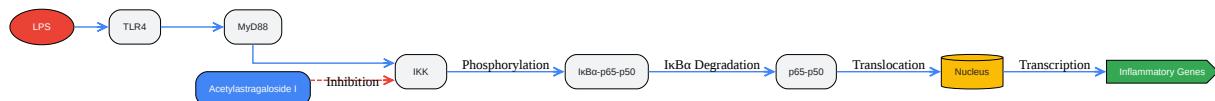
Biological Activities and Therapeutic Potential

Acetylastragaloside I has demonstrated a range of pharmacological effects, positioning it as a promising candidate for the development of novel therapeutics. The primary activities revolve around its potent anti-inflammatory and neuroprotective actions.

Anti-inflammatory Effects

Acetylastragaloside I exerts its anti-inflammatory effects through the modulation of several key signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators.[\[1\]](#) A central mechanism of its anti-inflammatory action is the inhibition of the NF- κ B signaling pathway. Furthermore, Acetylastragaloside I has been found to suppress the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response and inflammation.

Neuroprotective Effects

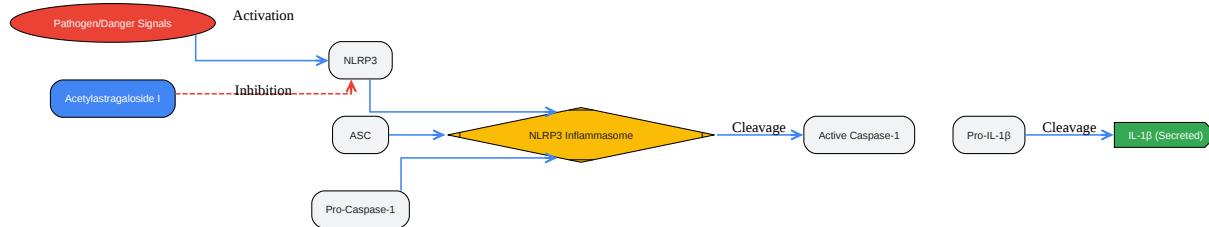

The neuroprotective properties of Acetylastragaloside I have been particularly noted in the context of cerebral ischemia-reperfusion injury. It has been shown to reduce neurological deficit scores, infarct volume, and brain water content in animal models. The mechanisms underlying these effects are multifaceted and include anti-oxidative actions, regulation of inflammatory responses, and modulation of neuronal signaling pathways.

Key Signaling Pathways

The biological activities of Acetylastragaloside I are mediated through its interaction with several critical intracellular signaling cascades. Understanding these pathways is crucial for elucidating its mechanism of action and for identifying potential therapeutic targets.

NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Acetylastragaloside I has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB.



[Click to download full resolution via product page](#)

Figure 1: Inhibition of the NF-κB signaling pathway by Acetylastragaloside I.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a key component of the innate immune system that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1 β and IL-18. Acetylastragaloside I has been demonstrated to suppress the activation of the NLRP3 inflammasome. This inhibitory effect is partly mediated by the promotion of mitophagy, the selective degradation of mitochondria, which reduces the production of reactive oxygen species (ROS) that can trigger NLRP3 activation.

[Click to download full resolution via product page](#)

Figure 2: Suppression of the NLRP3 inflammasome activation by Acetylastragaloside I.

Experimental Protocols

The following are representative experimental protocols that can be adapted for the investigation of Acetylastragaloside I's biological activities.

In Vivo Model: Cerebral Ischemia-Reperfusion Injury

This protocol describes the induction of focal cerebral ischemia in rats, a common model to study stroke and the neuroprotective effects of compounds like Acetylastragaloside I.

Materials:

- Male Sprague-Dawley rats (250-300 g)
- Acetylastragaloside I
- Anesthetic (e.g., isoflurane)
- Surgical instruments
- Monofilament nylon suture (4-0)

- 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

- Anesthetize the rat and secure it in a stereotaxic frame.
- Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal ECA and the proximal CCA.
- Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
- After 2 hours of occlusion, withdraw the suture to allow for reperfusion.
- Administer Acetylastragaloside I (e.g., 40 mg/kg, orally) at the onset of reperfusion.
- At desired time points (e.g., 24 hours post-reperfusion), assess neurological deficits using a standardized scoring system.
- Sacrifice the animals and perfuse the brains with saline.
- Slice the brain into coronal sections and stain with 2% TTC to visualize the infarct area.

In Vivo Model: Lipopolysaccharide-Induced Acute Lung Injury

This model is used to investigate the anti-inflammatory effects of Acetylastragaloside I in the context of acute lung inflammation.

Materials:

- Male C57BL/6 mice (6-8 weeks old)
- Acetylastragaloside I
- Lipopolysaccharide (LPS) from *E. coli*

- Anesthetic
- Bronchoalveolar lavage (BAL) fluid collection supplies

Procedure:

- Anesthetize the mice.
- Intratracheally instill LPS (e.g., 5 mg/kg) to induce lung injury.
- Administer Acetylastragaloside I (e.g., 15, 30, or 45 mg/kg, intraperitoneally) 1 hour before LPS challenge.
- At 6-24 hours post-LPS administration, sacrifice the mice.
- Perform a bronchoalveolar lavage to collect BAL fluid.
- Analyze the BAL fluid for total and differential cell counts, and protein concentration (as an indicator of vascular permeability).
- Measure the levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in the BAL fluid using ELISA.
- Process the lung tissue for histological examination to assess inflammation and tissue damage.

Summary and Future Directions

Acetylastragaloside I is a promising natural compound with well-documented anti-inflammatory and neuroprotective properties. Its mechanisms of action involve the modulation of key signaling pathways such as NF- κ B and the NLRP3 inflammasome. The experimental models outlined in this guide provide a framework for further investigation into its therapeutic potential. Future research should focus on its pharmacokinetic profile, long-term safety, and efficacy in more complex disease models to pave the way for its clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anti-Inflammatory and Immunostimulatory Activities of Astragalosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CAS number and molecular weight of Acetylastragaloside.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933030#cas-number-and-molecular-weight-of-acetylastragaloside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

